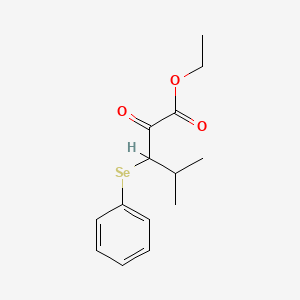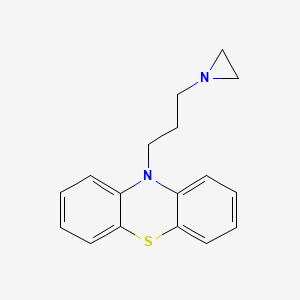
10H-Phenothiazine, 10-(3-(1-aziridinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 10-(3-(1-aziridinyl)propyl)-: is a derivative of phenothiazine, a compound known for its diverse applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(3-(1-aziridinyl)propyl)- typically involves the reaction of phenothiazine with 3-(1-aziridinyl)propyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the aziridinyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine core .
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its electron-donating properties, making it useful in organic synthesis and as a building block for more complex molecules .
Biology: In biological research, derivatives of phenothiazine, including this compound, are explored for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Medicine: Medicinally, phenothiazine derivatives are known for their antipsychotic and antiemetic properties.
Industry: In the industrial sector, phenothiazine derivatives are used as stabilizers in polymers and as intermediates in the synthesis of dyes and other chemicals .
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 10-(3-(1-aziridinyl)propyl)- involves its interaction with various molecular targets. The aziridinyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function . The phenothiazine core can interact with neurotransmitter receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
10H-Phenothiazine: The parent compound, known for its antipsychotic properties.
10-(3-(1-Piperazinyl)propyl)-10H-phenothiazine: Another derivative with similar pharmacological properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Uniqueness: 10H-Phenothiazine, 10-(3-(1-aziridinyl)propyl)- is unique due to the presence of the aziridinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various fields .
Properties
CAS No. |
102790-94-3 |
|---|---|
Molecular Formula |
C17H18N2S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
10-[3-(aziridin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C17H18N2S/c1-3-8-16-14(6-1)19(11-5-10-18-12-13-18)15-7-2-4-9-17(15)20-16/h1-4,6-9H,5,10-13H2 |
InChI Key |
ULEZUBVRGCSDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



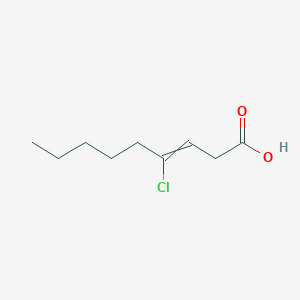
![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
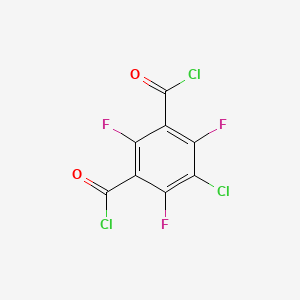
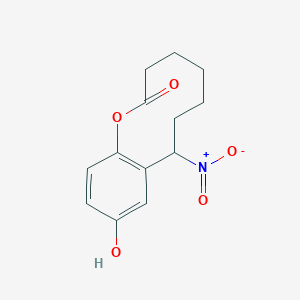
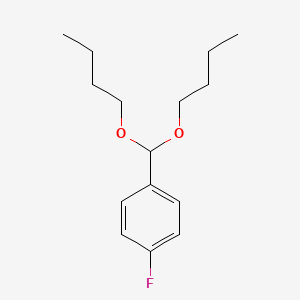
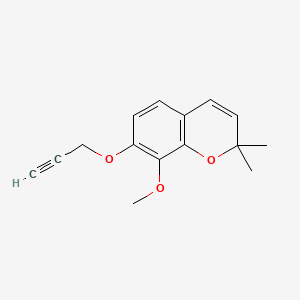
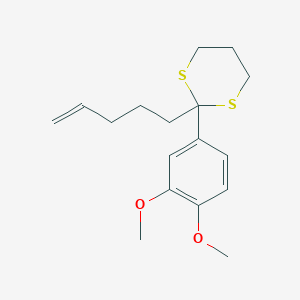
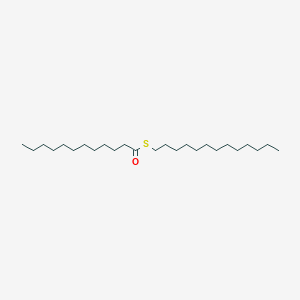
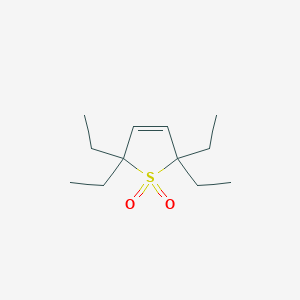
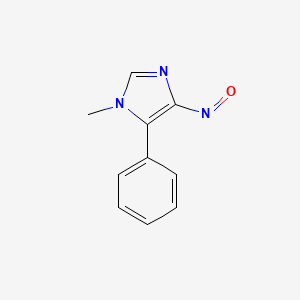
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)
